

Application Notes: Reaction Kinetics of 2-Methoxyethylamine with Electrophiles

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Compound of Interest

Compound Name: 2-Methoxyethylamine

Cat. No.: B085606

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Introduction

2-Methoxyethylamine ($\text{H}_2\text{N}-\text{CH}_2\text{CH}_2-\text{OCH}_3$) is a primary amine containing a methoxy group at the β -position. This structural feature imparts unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with a variety of electrophilic partners. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting product formation, and developing robust synthetic protocols.

These application notes provide a summary of the reaction kinetics of **2-methoxyethylamine** with several classes of electrophiles, detailed experimental protocols for kinetic analysis, and visualizations of key reaction pathways and workflows.

General Reactivity

The nucleophilicity of **2-methoxyethylamine** is influenced by its basicity. The pK_a of its conjugate acid has been reported to be 9.89 (at 10°C).^{[1][2][3][4]} Its reactions with electrophiles are characteristic of primary amines and can be broadly categorized as nucleophilic substitution or nucleophilic addition-elimination reactions.

Reaction with Activated Nucleotides

A key reaction studied is the nucleophilic substitution on activated phosphate centers, such as in guanosine 5'-phospho-2-methylimidazolidine (2-MelmpG). This reaction serves as a model for understanding the formation of phosphoramidate linkages.

Kinetic Data

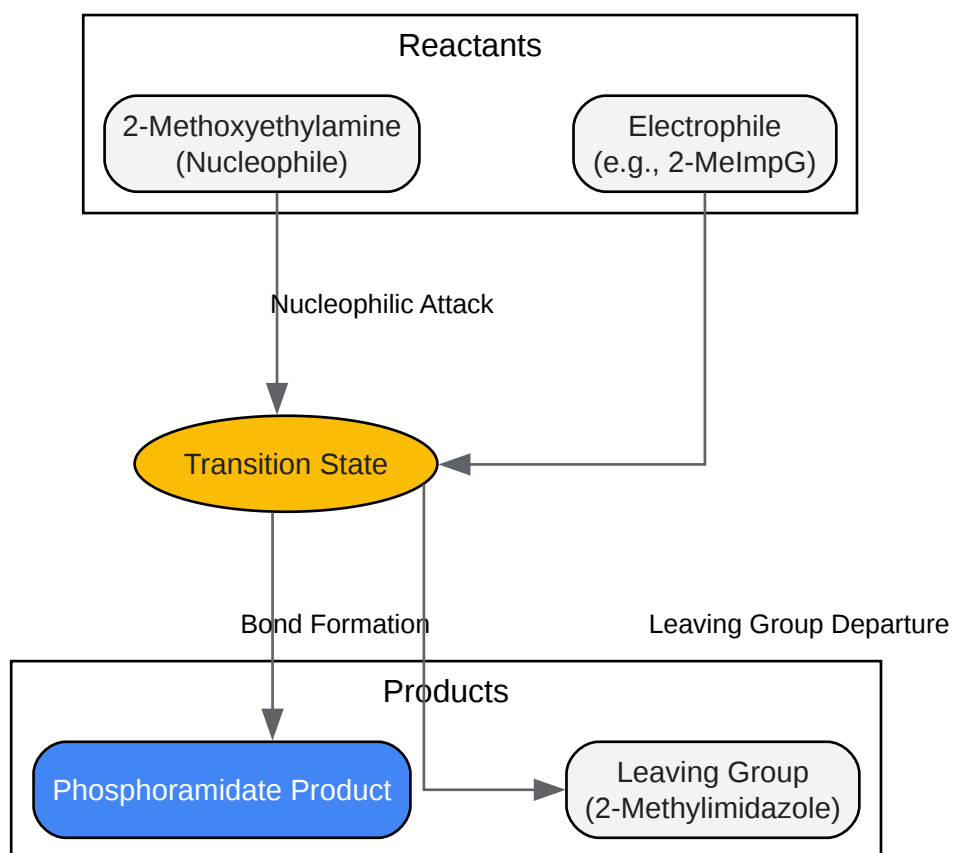
Direct kinetic data for **2-methoxyethylamine** is limited in publicly available literature. However, a study by Kanavarioti et al. investigated the kinetics of a series of primary amines, including **2-methoxyethylamine**, with 2-MelmpG in aqueous solution at 37°C. While the specific rate constant for **2-methoxyethylamine** is not provided in the abstract, the study established a linear Brønsted relationship for primary amines:

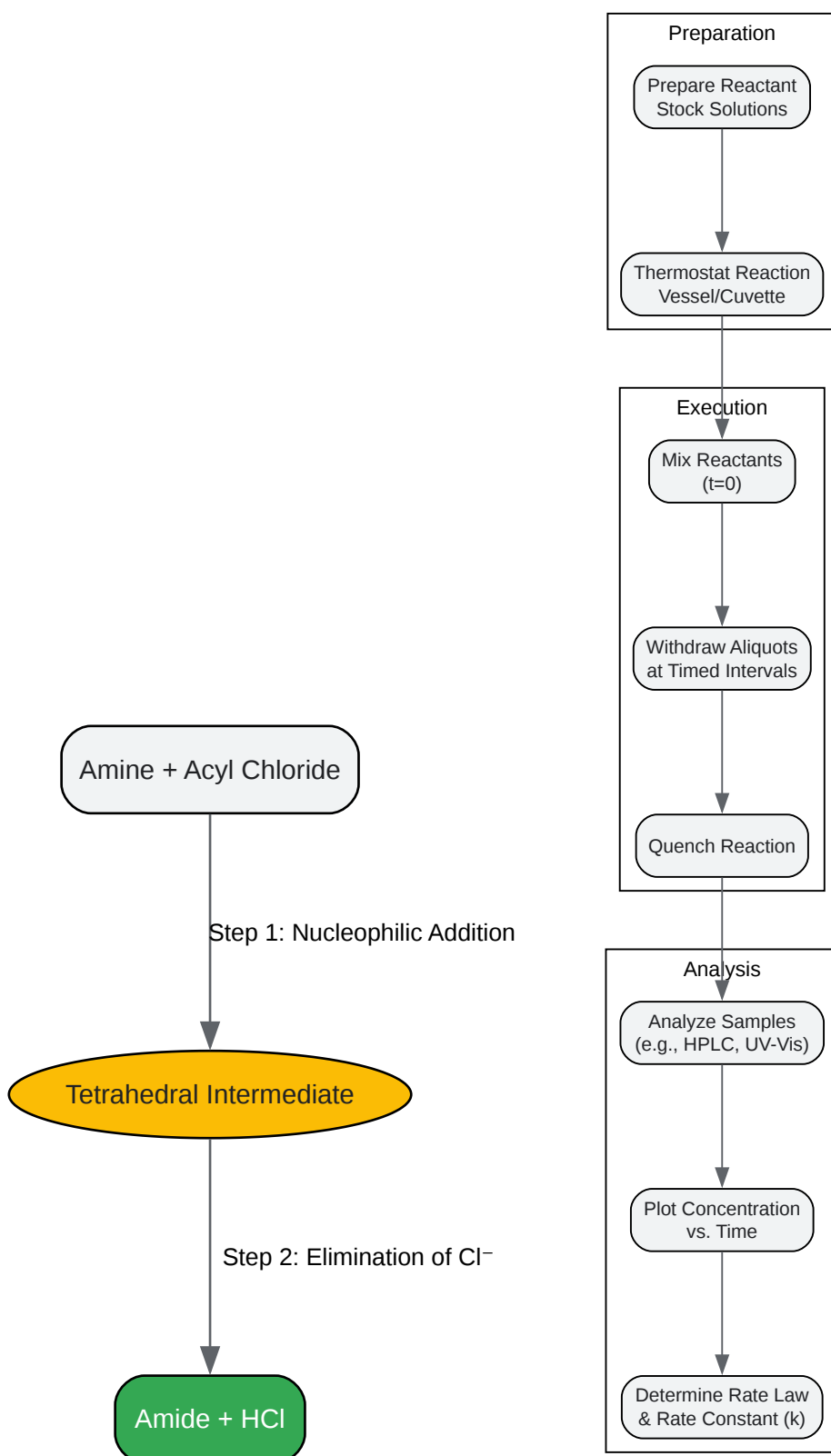
$$\log k = \beta_{\text{nuc}} * \text{pKa} + C$$

The Brønsted coefficient (β_{nuc}) was determined to be 0.48. This positive value indicates that as the basicity (pKa) of the amine increases, its nucleophilic reactivity toward the activated phosphate also increases. This relationship is crucial for predicting the relative reactivity of other primary amines in similar reactions.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a nucleophilic attack of the amine on the phosphorus atom, leading to the displacement of the 2-methylimidazole leaving group.





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